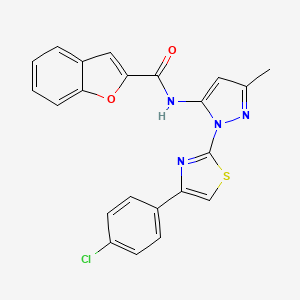

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Descripción

N-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran-carboxamide core linked to a pyrazole-thiazole scaffold substituted with a 4-chlorophenyl group. The benzofuran moiety contributes to aromatic stacking interactions, while the thiazole and pyrazole rings enhance hydrogen-bonding and polar interactions, making it a candidate for therapeutic applications.

Propiedades

IUPAC Name |

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O2S/c1-13-10-20(25-21(28)19-11-15-4-2-3-5-18(15)29-19)27(26-13)22-24-17(12-30-22)14-6-8-16(23)9-7-14/h2-12H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJZDGPQUNRUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC(=CS4)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects against various cell lines.

Chemical Structure and Properties

The compound features a complex structure that incorporates multiple pharmacophores, which may contribute to its biological activity. Its molecular formula is , and it has been characterized for its potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally similar to N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The GI50 values reported were approximately 3.79 µM for MCF7, indicating strong growth inhibition .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways that are crucial for tumor growth. For example, some related compounds have shown efficacy in inhibiting Aurora-A kinase, which is vital for mitotic progression .

Antimicrobial Activity

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide has also been evaluated for antimicrobial properties:

- Broad-Spectrum Activity : Compounds similar to this have demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . This suggests potential utility in treating infections caused by resistant strains.

Table 1: Biological Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl...) | MCF7 | 3.79 | Anticancer |

| Pyrazole Derivative A | SF-268 | 12.50 | Anticancer |

| Pyrazole Derivative B | NCI-H460 | 42.30 | Anticancer |

| Benzofuran-Pyrazole Compound | E. coli | 9.80 | Antimicrobial |

| Mechanism | Compound Name | Target | Reference |

|---|---|---|---|

| Aurora-A Kinase Inhibition | Similar Pyrazole Derivative | Aurora-A Kinase | |

| DNA Gyrase B Inhibition | Benzofuran-Pyrazole Compound | DNA Gyrase B |

Case Study 1: Anticancer Efficacy

A study investigated the effects of a pyrazole derivative on MCF7 cells and reported a significant reduction in cell viability at concentrations as low as 3.79 µM, suggesting that structural modifications can enhance anticancer properties .

Case Study 2: Antimicrobial Potential

In another study, a benzofuran-pyrazole derivative was tested against E. coli and showed an IC50 of 9.80 µM, indicating promising antimicrobial activity comparable to standard antibiotics .

Comparación Con Compuestos Similares

Key Analogs:

Compound 93 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

- Substituents : 4-Chlorophenyl (thiazole), 3-methoxybenzoyl (thiazole), benzodioxolyl-cyclopropane (carboxamide).

- Molecular Weight : Calculated from HRMS as 591.14 g/mol.

- Synthetic Yield : 16% (lower than analogs with less steric hindrance).

Compound 85 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

- Substituents : 4-Hydroxyphenyl (thiazole), trifluoromethoxybenzoyl (thiazole).

- Synthetic Yield : 26%, suggesting electron-withdrawing groups (e.g., -CF₃O) improve reactivity.

Compound from : N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide

- Substituents : Pyridin-3-yl (thiazole), biphenyl-carbonyl (thiazole).

- Synthetic Yield : >95% purity post-HPLC, indicating favorable coupling efficiency with aromatic amines.

Target Compound vs. Analogs:

Substituent Impact on Properties

- Chlorophenyl vs. Hydroxyphenyl : The 4-chlorophenyl group in Compound 93 and the target compound may enhance lipophilicity and metabolic stability compared to the 4-hydroxyphenyl in Compound 85, which introduces polarity .

- Pyridinyl vs. Aryl Groups : The pyridin-3-yl substituent in ’s compound likely improves solubility via nitrogen lone-pair interactions, whereas biphenyl-carbonyl groups may increase steric bulk .

Research Findings and Structural Validation

All analogs in the evidence were characterized via 1H NMR, 13C NMR, and HRMS , confirming regioselective thiazole formation and carboxamide linkage . For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.